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molecular formula C16H10O8 B1269303 [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid CAS No. 22803-05-0

[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid

Cat. No. B1269303
M. Wt: 330.24 g/mol
InChI Key: LFBALUPVVFCEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859801B2

Procedure details

The 3,4-dicarbomethoxy-biphenyl-3′,4′-dicarboxylic acid obtained in Example 3-1 was reacted with concentrated hydrochloric acid to obtain 3,4,3′,4′-biphenyltetracarboxylic acid (s-BPTA). Then, the obtained 3,4,3′,4′-biphenyltetracarboxylic acid was reacted in acetic anhydride under heating, to obtain a 3,4,3,4′-biphenyltetracarboxylic acid anhydride (s-BPDA).
Name
3,4-dicarbomethoxy-biphenyl-3′,4′-dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([C:15]2[CH:20]=[CH:19][C:18]([C:21]([OH:23])=[O:22])=[C:17]([C:24]([OH:26])=[O:25])[CH:16]=2)[CH:8]=[CH:9][C:10]=1[C:11]([O:13]C)=[O:12])([O:3]C)=[O:2].Cl>>[C:7]1([C:15]2[CH:20]=[CH:19][C:18]([C:21]([OH:23])=[O:22])=[C:17]([C:24]([OH:26])=[O:25])[CH:16]=2)[CH:8]=[CH:9][C:10]([C:11]([OH:13])=[O:12])=[C:5]([C:1]([OH:3])=[O:2])[CH:6]=1

Inputs

Step One
Name
3,4-dicarbomethoxy-biphenyl-3′,4′-dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C=1C=C(C=CC1C(=O)OC)C1=CC(=C(C=C1)C(=O)O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=C(C=C1)C(=O)O)C(=O)O)C1=CC(=C(C=C1)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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